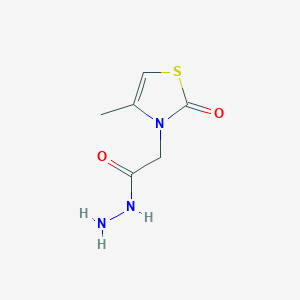

-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)

[(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG8-Mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. One common method involves reacting amino-PEG-DSPE with N-succinimide 3-(N-maleimide)-propionate in the presence of solvents like chloroform and dimethylformamide (DMF), along with triethylamine as a catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of DSPE-PEG8-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yield and purity. The product is then purified using techniques like chromatography and crystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups (-SH) in cysteine residues. This reaction is commonly used for bioconjugation purposes .

Common Reagents and Conditions

The maleimide group in DSPE-PEG8-Mal reacts efficiently with thiol groups at neutral pH (around 7.0). Common reagents used in these reactions include cysteine-containing peptides and proteins .

Major Products Formed

The major products formed from the reaction of DSPE-PEG8-Mal with thiol groups are stable thioether linkages. These linkages are highly stable and resistant to hydrolysis, making them ideal for applications in drug delivery and bioconjugation .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, DSPE-PEG8-Mal is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .

Biology

In biological research, DSPE-PEG8-Mal is employed to modify the surface of liposomes and micelles, enhancing their stability and circulation time in vivo. This modification improves the delivery of encapsulated drugs to specific tissues and cells.

Medicine

In medicine, DSPE-PEG8-Mal is used in the formulation of liposomal drugs and vaccines. The compound’s ability to form stable liposomes makes it an excellent carrier for hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, DSPE-PEG8-Mal is used in the production of targeted drug delivery systems. By modifying the surface of nanoparticles with DSPE-PEG8-Mal, researchers can achieve targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects and improving treatment efficacy.

Mecanismo De Acción

DSPE-PEG8-Mal exerts its effects through the formation of stable liposomes and micelles. The hydrophobic DSPE component allows the compound to self-assemble in aqueous environments, forming a lipid bilayer that can encapsulate hydrophobic drugs. The hydrophilic polyethylene glycol component extends into the aqueous environment, providing steric stabilization and preventing aggregation .

The maleimide group in DSPE-PEG8-Mal reacts with thiol groups in cysteine residues, forming stable thioether linkages. This reaction is commonly used to conjugate DSPE-PEG8-Mal to peptides, proteins, and other biomolecules, enhancing their stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

DSPE-PEG-Maleimide: Similar to DSPE-PEG8-Mal, this compound also contains a maleimide group and is used for bioconjugation purposes.

DSPE-PEG2000-Maleimide: This variant has a shorter polyethylene glycol chain compared to DSPE-PEG8-Mal, which affects its solubility and stability.

DSPE-PEG5000-Maleimide: This variant has a longer polyethylene glycol chain, providing enhanced steric stabilization and longer circulation time in vivo.

Uniqueness of DSPE-PEG8-Mal

DSPE-PEG8-Mal is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility, stability, and circulation time. This makes it an ideal candidate for a wide range of applications in drug delivery, bioconjugation, and nanotechnology .

Propiedades

Fórmula molecular |

C64H119N2O19P |

|---|---|

Peso molecular |

1251.6 g/mol |

Nombre IUPAC |

[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73) |

Clave InChI |

DWLVJCKBUSIFBB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)

![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)

![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)

![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)